3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-20(25)24-9-8-14-6-7-17(10-16(14)13-24)23-22(26)15-11-18(27-2)21(29-4)19(12-15)28-3/h6-7,10-12H,5,8-9,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHMUQBWVXAVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 3,4,5-Trimethoxybenzaldehyde: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Formation of Tetrahydroisoquinoline Intermediate: The tetrahydroisoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an appropriate aldehyde with an amine.
Coupling Reaction: The final step involves coupling the 3,4,5-trimethoxybenzaldehyde with the tetrahydroisoquinoline intermediate under suitable conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities .
Comparison with Similar Compounds
Benzamide Substituents
- Target Compound : The 3,4,5-trimethoxy arrangement on the benzamide ring provides symmetrical electron-donating groups, which may enhance solubility and influence binding affinity through π-π stacking or hydrogen bonding .
- The 4-(trifluoromethyl) substituent in the cyclopropane derivative introduces strong electron-withdrawing effects, likely impacting metabolic stability and lipophilicity .
Acyl Group Variations
- Target Compound : The propionyl group (CH₂CH₂CO-) is a flexible aliphatic chain, which may confer different pharmacokinetic properties compared to aromatic or cyclic acyl groups.
- Comparison: Furan-2-carbonyl (CAS 955666-18-9): The heteroaromatic furan ring could engage in additional dipole interactions or serve as a hydrogen bond acceptor .
Physicochemical and Pharmacological Considerations
- The cyclopropane derivative (388.4 g/mol) and thiophene analog (422.5 g/mol) are more compliant .
- Polar Surface Area (PSA) : The thiophene derivative’s PSA (96.11 Ų) indicates moderate polarity, while trimethoxy-substituted compounds likely have higher PSA due to multiple oxygen atoms, affecting blood-brain barrier penetration .
Biological Activity
3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Trimethoxyphenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Tetrahydroisoquinoline Moiety : Known for various biological activities, including neuroprotective effects.
- Propionyl Group : May enhance binding affinity to biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological properties:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 20 µM.
- HCT116 (Colon Cancer) : Showed comparable activity with IC50 values around 25 µM.
Table 1 summarizes the cytotoxic effects against different cancer cell lines:
Neuroprotective Effects
The tetrahydroisoquinoline structure is associated with neuroprotective properties. Preliminary studies suggest that the compound may reduce oxidative stress in neuronal cells and promote neuronal survival under stress conditions.
Antimicrobial Activity
Preliminary evaluations indicate potential antimicrobial properties against various pathogens. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Receptor Binding : Interaction with specific receptors (e.g., serotonin or dopamine receptors).
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in cells.
Case Studies
Several case studies have documented the effects of this compound in various experimental models:
- Study on MCF-7 Cells : A detailed study demonstrated that treatment with the compound led to increased apoptosis markers and decreased cell viability in MCF-7 cells. The study highlighted a significant downregulation of Bcl-2 and upregulation of Bax proteins.
- Neuroprotection in Rodent Models : In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound showed a reduction in neuronal loss and improved cognitive function as assessed by behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
